molecular formula C17H17N3O5 B451159 4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide

4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide

Cat. No.: B451159
M. Wt: 343.33g/mol
InChI Key: BQUPSFJIDWWHNE-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its specific reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide typically involves multiple steps, starting with the nitration of 4-methylphenol to produce 2-nitro-4-methylphenol. This intermediate is then reacted with propanoyl chloride to form 2-{2-nitro-4-methylphenoxy}propanoyl chloride. The final step involves the reaction of this intermediate with 4-aminobenzamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-{2-Amino-4-methylphenoxy}propanoyl)amino]benzamide .

Scientific Research Applications

4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{2-Nitro-4-chlorophenoxy}propanoyl)amino]benzamide
  • 4-[(2-{2-Nitro-4-fluorophenoxy}propanoyl)amino]benzamide
  • 4-[(2-{2-Nitro-4-bromophenoxy}propanoyl)amino]benzamide

Uniqueness

4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is unique due to the presence of the methyl group, which influences its reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33g/mol

IUPAC Name

4-[2-(4-methyl-2-nitrophenoxy)propanoylamino]benzamide

InChI

InChI=1S/C17H17N3O5/c1-10-3-8-15(14(9-10)20(23)24)25-11(2)17(22)19-13-6-4-12(5-7-13)16(18)21/h3-9,11H,1-2H3,(H2,18,21)(H,19,22)

InChI Key

BQUPSFJIDWWHNE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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